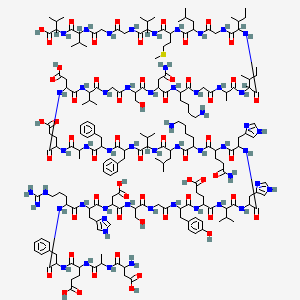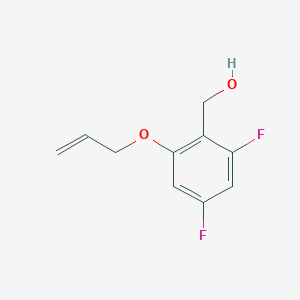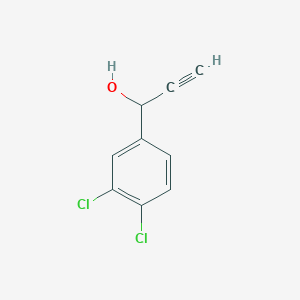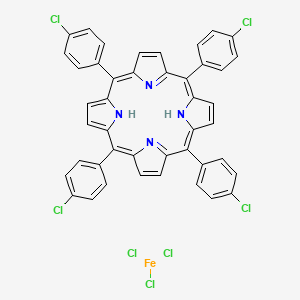
(S)-2-amino-2-ethyl-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-amino-2-ethyl-3-methylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is structurally related to leucine, an essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the use of chiral auxiliaries or catalysts can help in obtaining the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms can be engineered to produce the desired compound through metabolic pathways. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-amino-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto form back to the amino acid using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-amino-2-ethyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-2-amino-2-ethyl-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include aminotransferases and dehydrogenases, which catalyze the conversion of the compound into other metabolites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Leucine: An essential amino acid with a similar structure but different side chain.
Isoleucine: Another essential amino acid with a branched-chain structure.
Valine: A branched-chain amino acid with structural similarities.
Uniqueness
(S)-2-amino-2-ethyl-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group on the alpha carbon. This structural feature distinguishes it from other branched-chain amino acids and contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H15NO2 |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
(2S)-2-amino-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChI-Schlüssel |
ZREHYDMEQQDRGS-ZETCQYMHSA-N |
Isomerische SMILES |
CC[C@](C(C)C)(C(=O)O)N |
Kanonische SMILES |
CCC(C(C)C)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)




![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)





![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
![(R)-7'-[(R)-Hydroxy(phenyl)methyl]-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-ol](/img/structure/B11927142.png)
